[(1R)-1-chloroethyl]benzene

Catalog No.
S1541703
CAS No.
1459-15-0
M.F
C8H9Cl
M. Wt
140.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1R)-1-chloroethyl]benzene

CAS Number

1459-15-0

Product Name

[(1R)-1-chloroethyl]benzene

IUPAC Name

[(1R)-1-chloroethyl]benzene

Molecular Formula

C8H9Cl

Molecular Weight

140.61 g/mol

InChI

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1

InChI Key

GTLWADFFABIGAE-SSDOTTSWSA-N

SMILES

CC(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C1=CC=CC=C1)Cl

Isomeric SMILES

C[C@H](C1=CC=CC=C1)Cl

[(1R)-1-chloroethyl]benzene, also known as 1-chloro-1-phenylethane, is an organic compound with the molecular formula C₈H₉Cl. It features a chloroethyl group attached to a benzene ring, making it a member of the chlorinated hydrocarbons. The compound is characterized by its colorless to light yellow appearance and has a boiling point of approximately 195 °C and a flash point of 44 °C .

Typical of alkyl halides. Notable reactions include:

  • Hydrolysis: In the presence of water, [(1R)-1-chloroethyl]benzene can be hydrolyzed to produce phenyl ethanol and hydrochloric acid.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as alcohols or amines, leading to the formation of ethers or amines.
  • Elimination Reactions: Under strong bases, [(1R)-1-chloroethyl]benzene may undergo elimination to form styrene through dehydrohalogenation .

The synthesis of [(1R)-1-chloroethyl]benzene can be achieved through several methods:

  • Hydrochlorination of Styrene: This method involves the reaction of styrene with hydrogen chloride in the presence of a catalyst, leading to the formation of [(1R)-1-chloroethyl]benzene. The reaction typically occurs in liquid phase conditions .
  • Chlorination of Ethylbenzene: Ethylbenzene can be chlorinated using chlorine gas under UV light or heat to yield [(1R)-1-chloroethyl]benzene among other chlorinated products.

[(1R)-1-chloroethyl]benzene shares structural similarities with several other compounds. Here are a few for comparison:

Compound NameMolecular FormulaUnique Features
EthylbenzeneC₈H₁₀Contains only ethyl group without chlorine
Benzyl chlorideC₇H₇ClContains a benzyl group instead of chloroethyl
α-Methylbenzyl chlorideC₉H₁₁ClHas an additional methyl group on the benzene
2-ChlorotolueneC₇H₇ClChlorine is on the second carbon of toluene

The uniqueness of [(1R)-1-chloroethyl]benzene lies in its specific chloroalkyl structure that influences its reactivity and applications compared to these similar compounds. Its distinct stereochemistry (the (R) configuration) further differentiates it from others in terms of biological activity and chemical behavior.

XLogP3

2.7

Dates

Modify: 2023-07-17

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